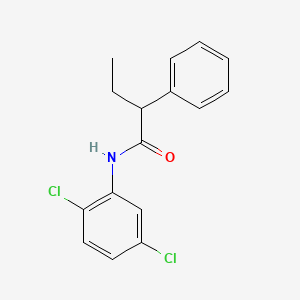
N-(2,5-dichlorophenyl)-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-2-phenylbutanamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain, inflammation, and fever. It was first introduced in 1973 and has since become one of the most widely prescribed medications worldwide. Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are involved in pain and inflammation.
作用機序
Diclofenac works by inhibiting the activity of COX, an enzyme responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, pain, and fever. By blocking the production of prostaglandins, N-(2,5-dichlorophenyl)-2-phenylbutanamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of COX-1 and COX-2, which are involved in the production of prostaglandins. In addition, N-(2,5-dichlorophenyl)-2-phenylbutanamide has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of leukotrienes, which are also involved in the inflammatory response. Diclofenac has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
Diclofenac has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, N-(2,5-dichlorophenyl)-2-phenylbutanamide has some limitations for use in lab experiments. It has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments. In addition, N-(2,5-dichlorophenyl)-2-phenylbutanamide has been shown to have variable effects on different cell types, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research on N-(2,5-dichlorophenyl)-2-phenylbutanamide. One area of interest is the development of new formulations of N-(2,5-dichlorophenyl)-2-phenylbutanamide that can be administered orally or topically. Another area of interest is the investigation of N-(2,5-dichlorophenyl)-2-phenylbutanamide's potential as a cancer treatment. Additionally, there is ongoing research on the safety and efficacy of N-(2,5-dichlorophenyl)-2-phenylbutanamide, particularly in relation to its potential cardiovascular and gastrointestinal side effects.
In conclusion, N-(2,5-dichlorophenyl)-2-phenylbutanamide is a widely used NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. Its mechanism of action is well understood, and it has several advantages for use in lab experiments. However, it also has some limitations, and ongoing research is needed to fully understand its potential as a cancer treatment and to ensure its safety and efficacy.
合成法
Diclofenac can be synthesized from 2,5-dichlorobenzene and phenylacetic acid. The reaction involves the formation of an amide bond between the two compounds, followed by a decarboxylation step to yield the final product. The synthesis of N-(2,5-dichlorophenyl)-2-phenylbutanamide can be achieved through various methods, including the use of organic solvents, microwave irradiation, and enzymatic catalysis.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to be effective in the treatment of various conditions, including arthritis, migraine headaches, and menstrual pain. In addition, N-(2,5-dichlorophenyl)-2-phenylbutanamide has been investigated for its potential as a cancer treatment, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.
特性
IUPAC Name |
N-(2,5-dichlorophenyl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c1-2-13(11-6-4-3-5-7-11)16(20)19-15-10-12(17)8-9-14(15)18/h3-10,13H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHLFLOTHUTYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinyl}methanol](/img/structure/B5028324.png)

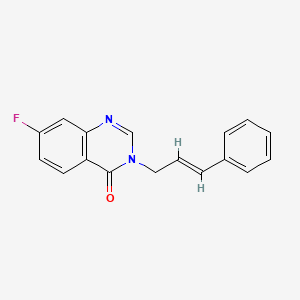
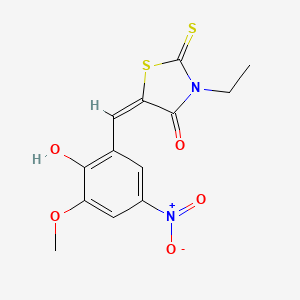
![1,1'-{1,2-ethanediylbis[(nitrosoimino)methylene]}bis(1H-indole-2,3-dione)](/img/structure/B5028343.png)

![N-3-isoxazolyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5028352.png)

![2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzoic acid](/img/structure/B5028366.png)

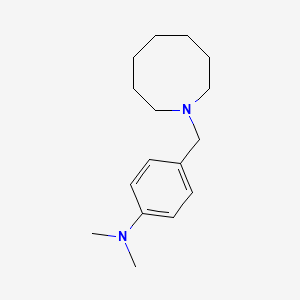
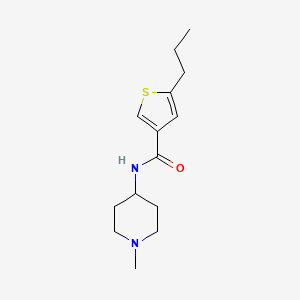
![2-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5028385.png)
![N-(2-cyanophenyl)-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5028411.png)